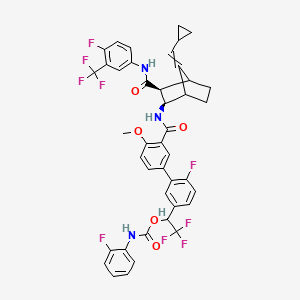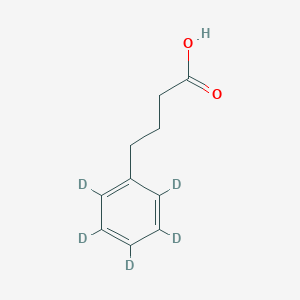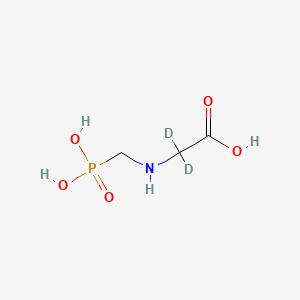
Anticancer agent 76
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of a broader class of anticancer agents that are being actively researched for their potential to treat various types of cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Anticancer agent 76 would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process would include optimizing reaction conditions, using continuous flow synthesis techniques, and ensuring compliance with Good Manufacturing Practices (GMP) to produce a high-quality product suitable for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 76 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different biological activities .
Applications De Recherche Scientifique
Anticancer agent 76 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of anticancer agents.
Biology: It is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and cell cycle regulation.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, particularly non-small cell lung cancer.
Industry: It may be used in the development of new anticancer drugs and formulations for clinical use
Mécanisme D'action
The mechanism of action of Anticancer agent 76 involves several key processes:
Inhibition of Proliferation: The compound inhibits the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division.
Induction of Apoptosis: It promotes programmed cell death (apoptosis) by activating apoptotic pathways and increasing the production of reactive oxygen species (ROS).
Cell Cycle Arrest: The compound induces cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing
Propriétés
Formule moléculaire |
C32H33NO5S |
|---|---|
Poids moléculaire |
543.7 g/mol |
Nom IUPAC |
2-[4-[2-[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]ethylsulfinyl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H33NO5S/c1-3-9-23-13-15-29(34)27(21-23)28-22-24(10-4-2)14-16-30(28)38-18-20-39(37)19-8-7-17-33-31(35)25-11-5-6-12-26(25)32(33)36/h3-6,11-16,21-22,34H,1-2,7-10,17-20H2 |
Clé InChI |
AXGJLSFJTXQDLE-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)OCCS(=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


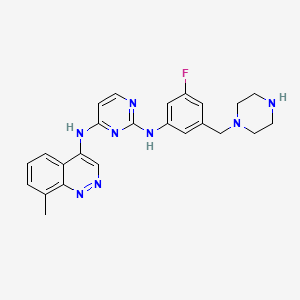


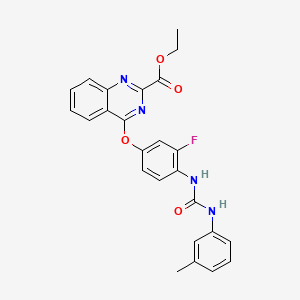
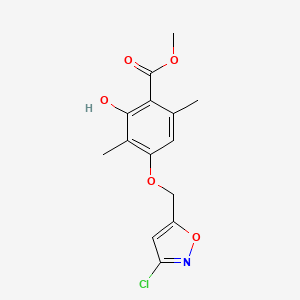
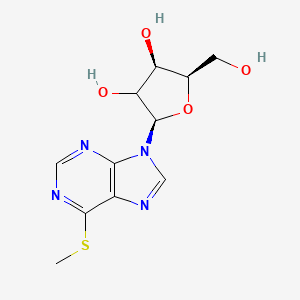
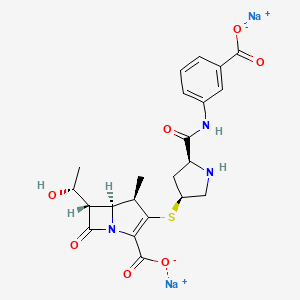
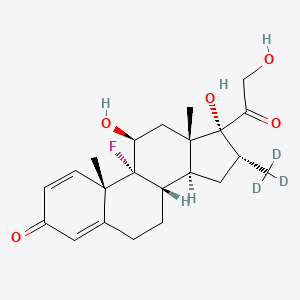
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
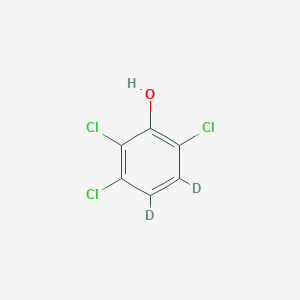
![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
